molecular formula C8H6F4 B1460296 2,6-Difluoro-3-methylbenzodifluoride CAS No. 1803792-93-9

2,6-Difluoro-3-methylbenzodifluoride

Cat. No.: B1460296
CAS No.: 1803792-93-9
M. Wt: 178.13 g/mol
InChI Key: VXJWUZLASBFFNK-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-methylbenzodifluoride is an organic compound with the molecular formula C8H5F5 It is a derivative of benzodifluoride, where two fluorine atoms are substituted at the 2 and 6 positions, and a methyl group is substituted at the 3 position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-3-methylbenzodifluoride typically involves the fluorination of 3-methylbenzodifluoride. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-methylbenzodifluoride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agent used.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products

    Substitution: Products like 2,6-dihydroxy-3-methylbenzodifluoride or 2,6-diamino-3-methylbenzodifluoride.

    Oxidation: Products like 2,6-difluoro-3-methylbenzoic acid or 2,6-difluoro-3-methylbenzaldehyde.

    Reduction: Products like 2,6-difluoro-3-methylbenzyl alcohol.

Scientific Research Applications

2,6-Difluoro-3-methylbenzodifluoride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals due to its unique chemical properties.

    Medicine: Explored for its potential as a precursor in the synthesis of drugs with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2,6-Difluoro-3-methylbenzodifluoride exerts its effects depends on the specific application. In chemical reactions, the presence of fluorine atoms can influence the reactivity and stability of the compound. Fluorine atoms are highly electronegative, which can affect the electron density on the benzene ring and alter the compound’s reactivity towards nucleophiles and electrophiles.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluoro-3-methylbenzotrifluoride: Similar structure but with an additional trifluoromethyl group.

    2,6-Difluoro-3-methylbenzaldehyde: Similar structure but with an aldehyde group instead of a difluoride group.

    2,6-Difluoro-3-methylbenzoic acid: Similar structure but with a carboxylic acid group.

Uniqueness

2,6-Difluoro-3-methylbenzodifluoride is unique due to its specific substitution pattern, which imparts distinct chemical properties

Properties

IUPAC Name

2-(difluoromethyl)-1,3-difluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJWUZLASBFFNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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